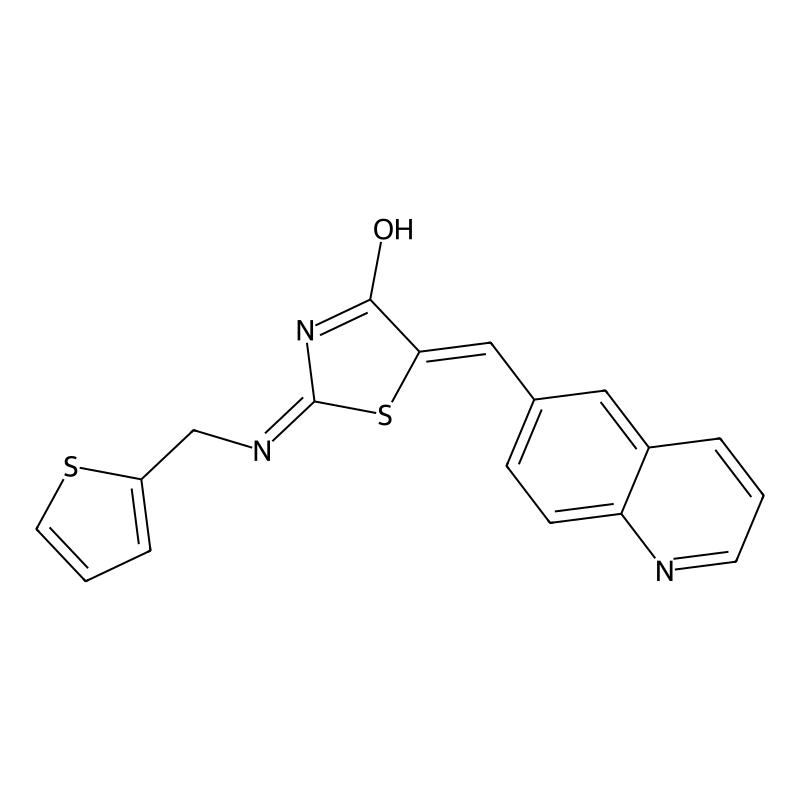

Ro-3306

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Structural Features and Potential Applications

Heterocyclic Rings

The molecule contains three heterocyclic rings: thiazole, thiophene, and quinoline. Heterocyclic rings are prevalent in many biologically active molecules, including pharmaceuticals. Thiazole rings are found in Vitamin B1 (thiamine) and some antibiotics . Quinoline rings are found in antimalarial drugs and some antibiotics . The presence of these rings suggests the molecule may have interesting biological properties, although further research is needed.

Functional Groups

The molecule also possesses an amino group and a methylene linker. Amino groups are essential for interaction with biological molecules, and methylene linkers can provide flexibility for binding to target proteins. These functional groups further enhance the potential for the molecule to have biological activity.

Overall, the structural features of (5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one warrant further investigation for potential medicinal applications. However, no published research has explored its biological activity to date.

Future Research Directions:

Synthesis and Characterization

The first step would be to develop a reliable and efficient method to synthesize this molecule. Once synthesized, characterization using various spectroscopic techniques (e.g., NMR, MS) would be necessary to confirm its structure.

Biological Activity Studies

Following successful synthesis and characterization, the molecule could be tested for various biological activities, such as antibacterial, antifungal, or anti-cancer properties. In vitro and in vivo studies would be required to determine its efficacy and safety.

Structure-Activity Relationship (SAR) Studies

If the molecule shows promising biological activity, SAR studies could be performed to understand how modifications to its structure affect its potency and selectivity. This information would be valuable for optimizing the molecule for therapeutic purposes.

RO-3306 is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1), which plays a critical role in regulating the cell cycle, particularly the transition from the G2 phase to mitosis. Its empirical formula is , and it is characterized as an ATP-competitive inhibitor, with inhibition constants () of approximately 35 nM for the CDK1/cyclin B1 complex and 110 nM for the CDK1/cyclin A complex . RO-3306 is a cell-permeable compound, allowing it to effectively enter cells and exert its biological effects.

RO-3306 primarily inhibits CDK1 by competing with ATP for binding at the active site. It has been shown to induce G2/M phase cell cycle arrest in various cancer cell lines, such as HeLa and HCT116, by preventing the phosphorylation of substrates necessary for mitotic entry. The compound also demonstrates a reversible inhibition profile, meaning that its effects can be reversed upon removal from the cellular environment .

The biological activity of RO-3306 extends beyond mere cell cycle arrest. It has been observed to enhance apoptosis in cancer cells through mechanisms involving p53 signaling pathways. For instance, RO-3306 cooperates with Nutlin-3 to promote mitochondrial apoptosis independently of the cell cycle phase by downregulating anti-apoptotic proteins like Bcl-2 and survivin . Additionally, studies have indicated that RO-3306 exhibits antiviral properties against influenza virus infections by affecting host cell cycle dynamics .

- Formation of Thiazole Ring: This involves the reaction of appropriate thiazole precursors under acidic or basic conditions.

- Quinoline Derivative Formation: The introduction of quinoline moieties through cyclization reactions.

- Final Coupling: The final product is obtained through coupling reactions that link the thiazole and quinoline components.

The detailed synthetic pathway can be adapted based on available reagents and desired yields.

RO-3306 has significant applications in both research and therapeutic contexts:

- Cancer Research: It is widely used to study cell cycle regulation and the role of CDK1 in cancer progression.

- Potential Therapeutics: Given its ability to induce apoptosis in cancer cells, RO-3306 is being explored as a potential therapeutic agent for various malignancies.

- Antiviral Research: Recent studies suggest its efficacy against viral infections, particularly influenza, making it a candidate for antiviral drug development .

Interaction studies have revealed that RO-3306 not only inhibits CDK1 but also affects other kinases at higher concentrations. For example, it shows some inhibitory effects on CDK2 and PKCδ but with significantly higher values (340 nM and 318 nM respectively), indicating lower selectivity compared to CDK1 . Furthermore, co-treatment with other compounds like AZ12253801 has demonstrated synergistic effects in inducing apoptosis in certain cancer cell lines.

Several compounds exhibit similar mechanisms of action or target cyclin-dependent kinases. Here are some notable examples:

| Compound Name | Mechanism of Action | Selectivity | Unique Features |

|---|---|---|---|

| Roscovitine | Inhibits multiple CDKs | Non-selective | Broad-spectrum CDK inhibition |

| Palbociclib | Selective CDK4/6 inhibitor | High selectivity | Used in clinical settings for breast cancer |

| Dinaciclib | Inhibits multiple CDKs | Non-selective | Potent against various cancer types |

| Seliciclib | Inhibits CDK2 and CDK9 | Moderate selectivity | Potential use in hematological malignancies |

RO-3306 stands out due to its high selectivity for CDK1 compared to other kinases at lower concentrations, making it a valuable tool for studying mitotic processes without broadly affecting other cellular pathways . Its unique ability to induce apoptosis through p53 signaling further differentiates it from other CDK inhibitors.

Molecular Structure and Stereochemical Properties

RO-3306 possesses a complex heterocyclic structure characterized by the molecular formula C18H13N3OS2 and a molecular weight of 351.45 daltons. The compound's systematic chemical name is (5Z)-5-Quinolin-6-ylmethylene-2-[(thiophen-2-ylmethyl)-amino]-thiazol-4-one, which reflects its intricate structural composition incorporating multiple aromatic ring systems. Alternative nomenclature for this compound includes 5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone, demonstrating the complexity of its chemical architecture.

The stereochemical configuration of RO-3306 is defined by the (5Z) designation, indicating the specific geometric arrangement around the carbon-carbon double bond at the 5-position of the thiazolinone core. This stereochemical specificity is critical for the compound's three-dimensional structure and subsequent molecular interactions. The compound's structural uniqueness is further characterized by its InChI key: XOLMRFUGOINFDQ-YBEGLDIGSA-N, which serves as a unique digital identifier for this specific molecular entity.

The molecular architecture of RO-3306 comprises three distinct aromatic systems: a quinoline moiety, a thiophene ring, and a central thiazolinone heterocycle. The quinoline system contributes significant aromatic character and extends the conjugated π-electron system throughout the molecule. The thiophene ring, containing sulfur as a heteroatom, adds additional electronic diversity and contributes to the overall molecular polarity. The central thiazolinone core serves as the structural backbone, featuring both nitrogen and sulfur heteroatoms that influence the compound's electronic properties and potential for intermolecular interactions.

Synthesis and Optimization of Quinolinyl-Methylene-Thiazolinone Derivatives

The synthetic approach to RO-3306 follows established methodologies for thiazolinone derivative preparation, incorporating strategic optimization steps to achieve the desired quinolinyl-methylene substitution pattern. The synthesis of thiazolinone derivatives typically involves the formation of the heterocyclic core through cyclization reactions between appropriate precursors, followed by subsequent functionalization to introduce the quinoline and thiophene moieties.

The optimization of quinolinyl-methylene-thiazolinone derivatives represents a significant advancement in heterocyclic chemistry, with researchers focusing on the strategic placement of aromatic substituents to achieve desired electronic and steric properties. The quinoline-6-ylmethylene substituent at the 5-position of the thiazolinone ring is particularly noteworthy, as it establishes an extended conjugated system that influences both the compound's electronic properties and its overall molecular geometry.

Recent developments in nanocatalyzed synthetic protocols have provided new avenues for quinoline synthesis, which serve as important building blocks for compounds like RO-3306. These green chemistry approaches utilize various nanocatalysts to facilitate the formation of quinoline derivatives through multicomponent reactions, offering improved yields and reduced environmental impact compared to traditional synthetic methods. The development of such methodologies represents ongoing efforts to optimize the synthesis of complex heterocyclic systems while maintaining high selectivity and efficiency.

The structural optimization of thiazolinone derivatives, including RO-3306, involves careful consideration of substituent effects on the heterocyclic core. The introduction of the thiophen-2-ylmethyl amino group at the 2-position of the thiazolinone ring creates a unique substitution pattern that contributes to the compound's distinctive properties. This structural feature demonstrates the sophisticated approach taken in the design and synthesis of this class of compounds.

Physicochemical Properties: Solubility, Stability, and Crystallographic Data

The physicochemical characterization of RO-3306 reveals important insights into its behavior under various conditions and its suitability for different research applications. The compound exhibits limited aqueous solubility, which is typical for heterocyclic compounds containing multiple aromatic ring systems. Solubility studies demonstrate that RO-3306 is readily soluble in organic solvents, particularly dimethyl sulfoxide, with reported solubility values ranging from 7.03 mg/mL to approximately 20 mg/mL depending on experimental conditions.

| Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature Conditions |

|---|---|---|---|

| DMSO | 7.03-20 | 20-36.98 | Gentle warming |

| Dimethyl formamide | ~20 | ~57 | Room temperature |

| Aqueous buffer (1:2 DMSO:PBS) | 0.25 | 0.71 | pH 7.2 |

| Water | Insoluble | - | - |

| Ethanol | Insoluble | - | - |

The thermal properties of RO-3306 indicate a predicted boiling point of 569.1 ± 60.0°C, reflecting the compound's thermal stability under normal laboratory conditions. The compound's density is reported as 1.41 g/cm³, which is consistent with the presence of multiple aromatic rings and heteroatoms within its structure. The predicted pKa value of 3.99 ± 0.10 suggests that the compound exhibits weak acidic character, likely attributable to the thiazolinone nitrogen or other ionizable functional groups.

Stability studies reveal that RO-3306 maintains its integrity under appropriate storage conditions. The compound demonstrates stability for at least one year when stored as a powder at temperatures between 2-8°C. Solutions prepared in dimethyl sulfoxide can be stored at -20°C for up to three months without significant degradation. Long-term storage recommendations specify storage at -20°C for powder formulations, with stability extending up to four years under these conditions.

Spectroscopic characterization provides additional insights into the compound's structural properties. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 206, 238, 284, and 346 nanometers, reflecting the extended conjugation present within the molecular structure. These spectroscopic features are consistent with the presence of multiple aromatic chromophores and provide valuable analytical markers for compound identification and purity assessment.

Adenosine Triphosphate-Competitive Binding to Cyclin-Dependent Kinase 1/Cyclin B1 and Cyclin-Dependent Kinase 1/Cyclin A Complexes

Ro-3306 functions as an adenosine triphosphate-competitive inhibitor, directly competing with adenosine triphosphate for binding to the nucleotide-binding pocket of cyclin-dependent kinase 1 [1]. The inhibitor demonstrates differential binding affinities to distinct cyclin-dependent kinase 1 complexes, with a Ki value of 35 nanomolar for cyclin-dependent kinase 1/cyclin B1 complexes and 110 nanomolar for cyclin-dependent kinase 1/cyclin A complexes [1]. This 3.14-fold difference in binding affinity reflects the structural differences between these two cyclin-dependent kinase 1 complexes and their respective cyclin partners [1].

The binding characteristics of Ro-3306 to cyclin-dependent kinase 1/cyclin B1 complexes demonstrate exceptional potency, with the 35 nanomolar Ki value representing one of the most potent selective cyclin-dependent kinase 1 inhibitors reported in the literature [1]. The cyclin-dependent kinase 1/cyclin A complex, while showing reduced affinity compared to the cyclin B1 complex, still maintains significant inhibition with the 110 nanomolar Ki value [1]. These differential binding affinities suggest that Ro-3306 may exhibit preferential inhibition of mitotic cyclin-dependent kinase 1/cyclin B1 complexes over the cyclin-dependent kinase 1/cyclin A complexes that are active during late S-phase and early G2-phase [7].

The adenosine triphosphate-competitive nature of Ro-3306 inhibition has been confirmed through kinetic studies, demonstrating that the compound binds to the same site as adenosine triphosphate within the cyclin-dependent kinase 1 active site [1]. This competitive mechanism ensures that the inhibitory effect of Ro-3306 can be overcome by increasing adenosine triphosphate concentrations, providing a reversible inhibition mechanism that is crucial for experimental applications requiring temporal control of cyclin-dependent kinase 1 activity [1].

Kinase Selectivity Profile: Comparative Inhibition of Cyclin-Dependent Kinase 1, Cyclin-Dependent Kinase 2, and Cyclin-Dependent Kinase 4

The selectivity profile of Ro-3306 represents a critical aspect of its utility as a research tool, demonstrating preferential inhibition of cyclin-dependent kinase 1 over other cyclin-dependent kinases [1]. Comprehensive kinase profiling reveals that Ro-3306 exhibits nearly 10-fold selectivity for cyclin-dependent kinase 1/cyclin B1 over cyclin-dependent kinase 2/cyclin E, with Ki values of 35 nanomolar and 340 nanomolar, respectively [1]. The selectivity over cyclin-dependent kinase 4/cyclin D is even more pronounced, with greater than 50-fold selectivity as evidenced by Ki values exceeding 2000 nanomolar for cyclin-dependent kinase 4 complexes [1].

| Kinase Complex | Ki Value (nM) | Selectivity Fold vs CDK1/Cyclin B1 |

|---|---|---|

| Cyclin-Dependent Kinase 1/Cyclin B1 | 35 | 1 |

| Cyclin-Dependent Kinase 1/Cyclin A | 110 | 3.14 |

| Cyclin-Dependent Kinase 2/Cyclin E | 340 | 9.7 |

| Cyclin-Dependent Kinase 4/Cyclin D | >2000 | >57 |

| Cyclin-Dependent Kinase 2 (isolated) | 890-1320 | 25-38 |

| Cyclin-Dependent Kinase 3 | 30 | 0.86 |

Extended kinase profiling demonstrates that Ro-3306 maintains greater than 15-fold selectivity against a diverse panel of eight human kinases, including extracellular signal-regulated kinase, protein kinase C delta, and serum- and glucocorticoid-regulated kinase [1] [11]. The extracellular signal-regulated kinase shows a Ki value of 1980 nanomolar, representing 56.6-fold selectivity over cyclin-dependent kinase 1/cyclin B1 [11]. Protein kinase C delta and serum- and glucocorticoid-regulated kinase demonstrate Ki values of 318 nanomolar and 497 nanomolar, respectively, corresponding to 9.1-fold and 14.2-fold selectivity over the primary target [11].

Notably, cyclin-dependent kinase 3 represents an exception to the general selectivity pattern, with a Ki value of 30 nanomolar that is comparable to cyclin-dependent kinase 1/cyclin B1 [10]. However, the biological significance of cyclin-dependent kinase 3 inhibition is limited due to the restricted expression and unclear physiological role of this kinase in most cellular contexts [10].

Molecular Docking Studies and Structural Basis for Cyclin-Dependent Kinase 1 Specificity

The structural basis for Ro-3306 selectivity has been elucidated through molecular docking studies and comparative structural analysis of cyclin-dependent kinase family members [1]. Given that the crystal structure of cyclin-dependent kinase 1 was not available at the time of initial studies, molecular docking experiments utilized the high degree of primary structure homology (86%) between the adenosine triphosphate-binding domains of cyclin-dependent kinase 1 and cyclin-dependent kinase 2 to model compound binding [1]. These modeling studies positioned Ro-3306 within the adenosine triphosphate-binding pocket of cyclin-dependent kinase 2, providing insights into the potential binding mode in cyclin-dependent kinase 1 [1].

Subsequent crystallographic studies have revealed the structural features that contribute to Ro-3306 selectivity [7] [17]. The cyclin-dependent kinase 1 structure demonstrates unique features compared to cyclin-dependent kinase 2, including differences in the activation loop flexibility and the configuration of the adenosine triphosphate-binding site [17]. These structural differences, while subtle, provide the molecular basis for the observed selectivity of Ro-3306 [17].

The thiazolinone core of Ro-3306 plays a crucial role in its binding specificity, forming key hydrogen bonds with conserved residues within the adenosine triphosphate-binding pocket [16]. Comparative structural analysis reveals that different conformational isomers of Ro-3306 bind to cyclin-dependent kinase 1 versus other kinases, with the quinoline and thiazolone rings adopting distinct orientations depending on the target kinase [16]. In cyclin-dependent kinase complexes, the thiazolone and quinoline rings are coplanar, while in other kinases such as PIM1, these rings adopt non-coplanar conformations [16].

The quinoline moiety of Ro-3306 contributes significantly to the selectivity profile through specific interactions with the hinge region of cyclin-dependent kinase 1 [16]. The positioning of this quinoline group within the adenosine triphosphate-binding pocket creates favorable contacts that are optimal for cyclin-dependent kinase 1 binding while being less favorable for other kinases [16]. The thiophene ring component provides additional hydrophobic interactions that stabilize the compound within the cyclin-dependent kinase 1 active site [16].

Crystal structures of cyclin-dependent kinase 1 bound to adenosine triphosphate-competitive inhibitors have revealed that the kinase adopts a more flexible conformation compared to cyclin-dependent kinase 2, with enhanced plasticity in the activation loop region [17] [20]. This increased flexibility may contribute to cyclin-dependent kinase 1's ability to accommodate Ro-3306 with higher affinity while simultaneously explaining the compound's reduced affinity for the more rigid cyclin-dependent kinase 2 and cyclin-dependent kinase 4 structures [17] [20].

Reversible CDK1 inhibition 2 (RO-3306) represents a potent ATP-competitive cyclin-dependent kinase 1 inhibitor that demonstrates exceptional efficacy in inducing cell cycle arrest at the G2/M phase border [1] [2]. The compound exhibits preferential binding to CDK1/cyclin B1 complexes with a Ki value of 35 nM, demonstrating approximately 10-fold selectivity over CDK2/cyclin E and greater than 50-fold selectivity over CDK4/cyclin D [1] [3]. This selectivity profile enables RO-3306 to function as a specific molecular tool for studying CDK1-dependent cellular processes.

The reversible nature of RO-3306-induced cell cycle arrest constitutes one of its most significant applications in cell synchronization protocols [1] [2]. Treatment of proliferating human cancer cells with RO-3306 at concentrations ranging from 3-9 μM results in complete cell cycle arrest in the G2/M phase, with arrest percentages reaching 95% in HCT116, SW480, and HeLa cell lines after 18-20 hours of treatment [1] [2]. The arrested cells maintain characteristic G2 phase morphology, displaying enlarged size and flattened appearance typical of pre-mitotic cells [1].

| Study | Cell Line | RO-3306 Concentration | G2/M Arrest Percentage | Reversibility | Mitotic Entry Time | Treatment Duration |

|---|---|---|---|---|---|---|

| Vassilev et al., 2006 | HCT116, SW480, HeLa | 9 μM | 95% | Yes | 10-40 min | 18-20 h |

| Life Science Alliance, 2025 | RPE1 | 3-6 μM | 60% | Yes | 1-2 h | 24 h |

| Kojima et al., 2009 | OCI-AML-3, MOLM-13 | 5 μM | Not specified | Yes | Not specified | 24 h |

The synchronization efficacy of RO-3306 demonstrates concentration-dependent effects that require careful optimization [1] [4]. In RPE1 cells, treatment with 3 and 6 μM RO-3306 efficiently accumulates approximately 60% of cells in the G2 phase, with equal populations of early and late G2 phase cells observed at 3 μM concentration [1]. However, concentrations of 1 μM prove insufficient for effective G2 arrest, while 10 μM concentrations paradoxically arrest cells in G1 phase, suggesting off-target effects on other cyclin-dependent kinases [1] [4].

The reversibility of RO-3306-induced arrest enables rapid and synchronous mitotic entry following drug removal [1] [2]. First mitotic cells appear as early as 10 minutes after drug washout, with peak mitotic populations reached between 30-40 minutes when nearly half of the cell population enters metaphase [1]. This rapid kinetics indicates that cells are arrested at the precise G2/M border, maintaining competency for immediate mitotic progression upon CDK1 reactivation [1] [2].

Time-lapse microscopy studies reveal that RO-3306-synchronized cells retain full viability after 18 hours of drug exposure and can transition normally through mitosis and subsequent G1 phase [1]. The synchronization protocol demonstrates effectiveness across multiple cancer cell lines, including RKO, SJSA, MDA-MB-435, and DU145, establishing its broad applicability for cell cycle research [1].

Combined protocols utilizing RO-3306 with other cell cycle inhibitors enhance synchronization efficiency for specific mitotic phases [1]. The combination of RO-3306 for G2 synchronization followed by MG132 treatment effectively enriches metaphase cell populations, with 1-hour MG132 treatment allowing 100% of cells to enter anaphase after washout [1]. However, MG132 treatment exceeding 1 hour impedes anaphase entry, demonstrating the importance of precise timing in combinatorial synchronization approaches [1].

Induction of Mitochondrial Apoptosis via Bcl-2 and Survivin Downregulation

RO-3306 demonstrates potent pro-apoptotic activity through activation of the intrinsic mitochondrial apoptosis pathway, characterized by downregulation of key anti-apoptotic proteins and enhancement of p53-mediated cell death signaling [5] [6]. The compound induces G2/M-phase cell cycle arrest and apoptosis in a dose- and time-dependent manner, with apoptotic effects detectable as early as 4 hours after treatment in acute myeloid leukemia cells [5] [6].

The primary mechanism underlying RO-3306-induced apoptosis involves significant downregulation of anti-apoptotic proteins Bcl-2 and survivin [5] [6]. Treatment with 5 μM RO-3306 markedly reduces protein expression levels of both Bcl-2 and survivin in AML cells, disrupting the cellular balance between pro-apoptotic and anti-apoptotic factors [5] [6]. This downregulation facilitates mitochondrial outer membrane permeabilization, enabling release of cytochrome c and subsequent activation of the caspase cascade [5] [6].

| Study | Cell Type | RO-3306 Concentration | Bcl-2 Downregulation | Survivin Downregulation | p53 Enhancement | Mitochondrial Pathway | Apoptosis Onset |

|---|---|---|---|---|---|---|---|

| Kojima et al., 2009 | AML cells | 5 μM | Yes | Yes | Yes | Yes | 4 h |

| Terrano et al., 2010 | HeLa cells | 5 μM | Yes | Not specified | Not specified | Yes | Not specified |

| Scatena et al., 1998 | Various cancer cells | Not specified | Yes | Not specified | Not specified | Yes | Not specified |

RO-3306 exhibits cooperative effects with MDM2 inhibitors such as Nutlin-3 in enhancing p53-mediated apoptosis [5] [6]. The combination demonstrates additive or synergistic effects with combination index values ranging from 0.32 to 0.85, depending on the cell line and effect level measured [5] [6]. This cooperation occurs through a cell cycle-independent mechanism, as apoptosis induction is not restricted to G2/M-phase cells but affects cells throughout the cell cycle [5] [6].

The compound actively enhances downstream p53 signaling pathways by blocking p53-mediated induction of anti-apoptotic proteins p21 and MDM2 [5] [6]. CDK1 siRNA experiments demonstrate that reduced CDK1 expression significantly affects p53-induced p21 transactivation, confirming the role of CDK1 in modulating p53 transcriptional activity [5] [6]. This inhibition of p21 synthesis prevents cell cycle arrest and promotes apoptotic progression rather than cell survival [5] [6].

RO-3306 treatment results in conformational activation of the pro-apoptotic protein Bax, as detected by antibodies specific for the NH2-terminal region exposed during Bax activation [5] [6]. This conformational change enables Bax translocation to mitochondria and subsequent mitochondrial membrane permeabilization [5] [6]. The process culminates in release of intermembrane space proteins, including cytochrome c, leading to apoptosome formation and caspase activation [5] [6].

Recent studies have identified a novel Bax-CDK1 signaling complex that directly links cell cycle arrest to apoptosis induction [7]. In this mechanism, activated CDK1 forms a complex with activated Bax, facilitating phosphorylation and inactivation of anti-apoptotic proteins Bcl-2 and Bcl-xL [7]. Treatment with RO-3306 inhibits this phosphorylation, preventing inactivation of pro-apoptotic signals and promoting cell death [7]. The presence of Bax is both necessary and sufficient for CDK1-dependent phosphorylation of Bcl-2 and Bcl-xL during mitotic arrest-induced apoptosis [7].

The specificity of RO-3306-induced apoptosis for malignant cells compared to normal cells makes it particularly attractive for therapeutic applications [5] [6]. Studies demonstrate that RO-3306 selectively induces apoptosis in cancer cells while showing reduced toxicity in non-tumorigenic epithelial cell lines [5] [6]. This selectivity may result from differences in p53 status, cell cycle checkpoint function, or anti-apoptotic protein expression levels between normal and cancer cells [5] [6].

Modulation of DNA Replication Licensing and Origin Firing

RO-3306 exerts profound effects on DNA replication licensing and origin firing through its inhibition of CDK1 activity, which plays a crucial role in preventing replication origin re-licensing during S, G2, and M phases [8] [3]. The compound enables investigation of the mechanisms that restrict DNA replication to once per cell cycle and provides insights into the temporal control of replication initiation [8] [3].

CDK1 inhibition by RO-3306 permits premature replication origin licensing before completion of cell division, challenging the conventional understanding of licensing timing [8] [3]. In prometaphase HeLa cells arrested with nocodazole, treatment with RO-3306 forces rapid mitotic exit without cytokinesis, accompanied by immediate chromatin loading of MCM2 proteins [8] [3]. This MCM2 loading occurs within 1 hour of RO-3306 treatment, substantially earlier than the normal post-mitotic licensing period [8] [3].

| Study | Cell Line | RO-3306 Concentration | MCM2 Chromatin Loading | Origin Licensing | S Phase Entry | DNA Content |

|---|---|---|---|---|---|---|

| Vassilev et al., 2006 | HeLa | 9 μM | Rapid (within 1 h) | Successful without cell division | 18 h (80% of cells) | Tetraploid (8N) |

| PNAS, 2019 | U2OS, BJ-hTERT | Not specified | Not specified | Inhibited during unperturbed replication | Not specified | Not specified |

| Nature, 2021 | Human cells | Low concentrations | Enhanced | Affected | Not specified | Not specified |

The licensing process involves coordinated loading of pre-replication complex components, including ORC2, CDC6, and MCM2, onto chromatin [8] [3]. RO-3306 treatment demonstrates that MCM2 transitions from the soluble fraction to chromatin-bound state independently of cell division completion [8] [3]. Simultaneously, CDC6 disappears from the soluble fraction, likely due to degradation upon mitotic exit as previously reported [8] [3]. ORC2 association with chromatin remains relatively stable throughout the forced mitotic exit process [8] [3].

Despite their tetraploid DNA content, RO-3306-treated cells demonstrate full competency for DNA replication initiation [8] [3]. Approximately 80% of cells successfully enter S phase by 18 hours after RO-3306 treatment, indicating effective origin licensing in the absence of cell division [8] [3]. These cells can complete a full round of DNA replication, resulting in octaploid (8N) DNA content, demonstrating that RO-3306 does not interfere with CDK2 and CDC7 kinases required for replication initiation [8] [3].

ATR and CHK1 kinase signaling pathways interact with RO-3306 effects on origin firing during unperturbed DNA replication [9]. These kinases normally limit origin firing by suppressing CDK1-dependent phosphorylation of RIF1 protein [9]. RO-3306 treatment can overcome this suppression, leading to increased origin firing and dormant origin activation [9]. The mechanism involves CDK1-mediated phosphorylation of RIF1 at Ser2205, which disrupts RIF1 interaction with PP1 phosphatase [9].

Recent investigations reveal that RO-3306 affects DNA replication licensing through modulation of MTBP (MDM2 binding protein), a metazoan Sld7 homolog that serves as a regulation platform for origin firing [10]. MTBP undergoes phosphorylation by CDK kinases at consensus sites, and phospho-mimetic MTBP mutants promote origin firing in human cells [10]. RO-3306 treatment influences this phosphorylation state, thereby affecting the efficiency of origin activation [10].

The compound also impacts cohesin loading during DNA replication, which occurs in conjunction with MCM2-7 complex function [11] [12]. MCM2-7 and DDK kinase physically interact with NIPBL/MAU2 and cohesin complexes, and this interaction requires kinase activity for proper cohesin loading to chromatin [11] [12]. RO-3306 treatment can disrupt this process by inhibiting CDK1-dependent phosphorylation events required for cohesin association with replication origins [11] [12].

The relationship between RO-3306 and replication licensing extends to the regulation of Cdt1 phosphorylation in G2 and M phases [13]. Cdt1 undergoes hyperphosphorylation by Cyclin A/CDK1 in G2 phase, which blocks Cdt1 binding to MCM complexes independently of Cdt1 degradation or Geminin binding [13]. RO-3306 treatment prevents this hyperphosphorylation, potentially allowing inappropriate Cdt1 activation and re-licensing [13].

Role in Mitotic Exit and Cytokinesis Regulation

RO-3306 serves as a critical molecular tool for investigating the mechanisms governing mitotic exit and cytokinesis completion, revealing that CDK1 activity is both necessary and sufficient for maintaining the mitotic state [3] [14]. The compound's ability to force rapid mitotic exit provides unique insights into the temporal control of cell division processes and the consequences of premature CDK1 inactivation [3] [14].

Treatment of prometaphase cells with RO-3306 induces dramatic morphological changes characteristic of mitotic exit within 1 hour of drug addition [3]. Cells transition from rounded prometaphase morphology to flattened interphase appearance, accompanied by pronounced surface blebbing occurring 5-20 minutes after RO-3306 treatment [3]. This rapid transformation demonstrates that CDK1 activity actively maintains mitotic architecture through continuous phosphorylation of structural substrates [3].

| Study | Cell Line | RO-3306 Concentration | Mitotic Exit Time | Cytokinesis Completion | Chromosome Decondensation | Nuclear Reformation | Cyclin B1 Degradation |

|---|---|---|---|---|---|---|---|

| Vassilev et al., 2006 | HeLa | 9 μM | <1 h | No (forced exit) | Yes | Yes | Yes |

| Cell Cycle, 2014 | Various | 3 μM | Premature | Failed | Yes | Abnormal | Maintained |

| PNAS, 2019 | eLife, 2019 | 5 μM | Rapid | Controlled | Yes | Yes | Yes |

The molecular events accompanying RO-3306-induced mitotic exit include rapid chromosome decondensation, nuclear envelope reformation, and loss of mitotic markers [3]. Phospho-histone H3 levels decrease rapidly, indicating chromatin structural changes associated with mitotic exit [3]. Cyclin B1 degradation occurs through APC-mediated proteolysis, consistent with activation of mitotic exit pathways [3]. However, this degradation is not required for mitotic exit, as demonstrated by experiments using proteasome inhibitor MG132 [3].

Partial CDK1 inhibition with lower RO-3306 concentrations (3 μM) reveals complex effects on cytokinesis regulation [14]. These conditions induce premature cytokinesis attempts despite active spindle assembly checkpoint signaling, as evidenced by persistent Mad2 localization at kinetochores [14]. Cells exhibit chromosome segregation defects and attempt cytokinesis while maintaining whole chromosomes rather than separated chromatids [14]. This phenotype suggests that CDK1 activity thresholds differentially regulate chromosome cohesion and cytokinesis initiation [14].

The cytokinesis defects induced by partial RO-3306 treatment result from disruption of Aurora B kinase function and spindle checkpoint signaling [14]. Despite active checkpoint proteins BubR1 and Aurora B, cells override spindle assembly checkpoint control and proceed with aberrant cell division [14]. This indicates that partial CDK1 inhibition can uncouple cytokinesis progression from proper chromosome segregation, leading to genomic instability [14].

RO-3306 treatment reveals the temporal relationship between mitotic exit and cytokinesis completion [3] [14]. Normal mitotic exit requires sequential inactivation of CDK1 activity, APC activation, and completion of cytokinesis machinery assembly [3]. Premature CDK1 inhibition disrupts this sequence, causing cells to exit mitosis without completing physical cell division [3]. The resulting cells maintain tetraploid DNA content but can proceed through subsequent cell cycle phases [3].

The compound's effects on cytokinesis regulation extend to the control of contractile ring assembly and abscission [14]. Partial CDK1 inhibition affects the localization and function of cytokinesis regulatory proteins, including Aurora B and RhoA [14]. These disruptions result in incomplete contractile ring formation and failed abscission, leading to binucleate cell formation [14]. The timing of these defects suggests that CDK1 activity is required throughout cytokinesis, not just for its initiation [14].

Studies using RO-3306 in combination with other mitotic inhibitors reveal hierarchical relationships between different aspects of mitotic exit control [14]. The compound's ability to force mitotic exit even in the presence of spindle checkpoint activation demonstrates that CDK1 inactivation represents a dominant signal for mitotic exit [14]. This finding supports the hypothesis that mitosis represents an unstable cellular state requiring active maintenance through continuous CDK1-mediated phosphorylation [3].

Recent investigations have identified additional roles for CDK1 in post-mitotic processes affected by RO-3306 treatment [15]. During anaphase, a pool of Cyclin B1 remains localized to specific cellular structures, and acute CDK1 inhibition at anaphase onset using RO-3306 reveals the functional significance of this localized kinase activity [15]. This residual CDK1 activity contributes to proper chromosome segregation and spindle dynamics during late mitosis [15].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Swadi RR, Sampat K, Herrmann A, Losty PD, See V, Moss DJ. CDK inhibitors reduce cell proliferation and reverse hypoxia-induced metastasis of neuroblastoma tumours in a chick embryo model. Sci Rep. 2019 Jun 24;9(1):9136. doi: 10.1038/s41598-019-45571-8. PubMed PMID: 31235824; PubMed Central PMCID: PMC6591221.

3: Subedar OD, Chiu LLY, Waldman SD. Cell Cycle Synchronization of Primary Articular Chondrocytes Enhances Chondrogenesis. Cartilage. 2019 Apr 11:1947603519841677. doi: 10.1177/1947603519841677. [Epub ahead of print] PubMed PMID: 30971093.

4: Gregg T, Sdao SM, Dhillon RS, Rensvold JW, Lewandowski SL, Pagliarini DJ, Denu JM, Merrins MJ. Obesity-dependent CDK1 signaling stimulates mitochondrial respiration at complex I in pancreatic β-cells. J Biol Chem. 2019 Mar 22;294(12):4656-4666. doi: 10.1074/jbc.RA118.006085. Epub 2019 Jan 30. PubMed PMID: 30700550; PubMed Central PMCID: PMC6433064.

5: Okumura D, Hagino M, Yamagishi A, Kaibori Y, Munira S, Saito Y, Nakayama Y. Inhibitors of the VEGF Receptor Suppress HeLa S3 Cell Proliferation via Misalignment of Chromosomes and Rotation of the Mitotic Spindle, Causing a Delay in M-Phase Progression. Int J Mol Sci. 2018 Dec 12;19(12). pii: E4014. doi: 10.3390/ijms19124014. PubMed PMID: 30545129; PubMed Central PMCID: PMC6320846.

6: de Macedo MP, Glanzner WG, Rissi VB, Gutierrez K, Currin L, Baldassarre H, Bordignon V. A fast and reliable protocol for activation of porcine oocytes. Theriogenology. 2019 Jan 1;123:22-29. doi: 10.1016/j.theriogenology.2018.09.021. Epub 2018 Sep 24. PubMed PMID: 30273737.

7: Jorda R, Hendrychová D, Voller J, Řezníčková E, Gucký T, Kryštof V. How Selective Are Pharmacological Inhibitors of Cell-Cycle-Regulating Cyclin-Dependent Kinases? J Med Chem. 2018 Oct 25;61(20):9105-9120. doi: 10.1021/acs.jmedchem.8b00049. Epub 2018 Oct 5. PubMed PMID: 30234987.

8: Santos AJM, Boucrot E. Probing Endocytosis During the Cell Cycle with Minimal Experimental Perturbation. Methods Mol Biol. 2018;1847:23-35. doi: 10.1007/978-1-4939-8719-1_3. Erratum in: Methods Mol Biol. 2018;1847:E1. PubMed PMID: 30129007.

9: Wu CX, Wang XQ, Chok SH, Man K, Tsang SHY, Chan ACY, Ma KW, Xia W, Cheung TT. Blocking CDK1/PDK1/β-Catenin signaling by CDK1 inhibitor RO3306 increased the efficacy of sorafenib treatment by targeting cancer stem cells in a preclinical model of hepatocellular carcinoma. Theranostics. 2018 Jun 13;8(14):3737-3750. doi: 10.7150/thno.25487. eCollection 2018. PubMed PMID: 30083256; PubMed Central PMCID: PMC6071527.

10: Prevo R, Pirovano G, Puliyadi R, Herbert KJ, Rodriguez-Berriguete G, O'Docherty A, Greaves W, McKenna WG, Higgins GS. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. Cell Cycle. 2018;17(12):1513-1523. doi: 10.1080/15384101.2018.1491236. Epub 2018 Jul 25. PubMed PMID: 30045664; PubMed Central PMCID: PMC6132956.

11: Zhang P, Kawakami H, Liu W, Zeng X, Strebhardt K, Tao K, Huang S, Sinicrope FA. Targeting CDK1 and MEK/ERK Overcomes Apoptotic Resistance in BRAF-Mutant Human Colorectal Cancer. Mol Cancer Res. 2018 Mar;16(3):378-389. doi: 10.1158/1541-7786.MCR-17-0404. Epub 2017 Dec 12. PubMed PMID: 29233910.

12: Bogusz J, Zrubek K, Rembacz KP, Grudnik P, Golik P, Romanowska M, Wladyka B, Dubin G. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. Sci Rep. 2017 Oct 17;7(1):13399. doi: 10.1038/s41598-017-13557-z. PubMed PMID: 29042609; PubMed Central PMCID: PMC5645348.

13: Kudou K, Komatsu T, Nogami J, Maehara K, Harada A, Saeki H, Oki E, Maehara Y, Ohkawa Y. The requirement of Mettl3-promoted MyoD mRNA maintenance in proliferative myoblasts for skeletal muscle differentiation. Open Biol. 2017 Sep;7(9). pii: 170119. doi: 10.1098/rsob.170119. PubMed PMID: 28878038; PubMed Central PMCID: PMC5627051.

14: Gardner NJ, Gillespie PJ, Carrington JT, Shanks EJ, McElroy SP, Haagensen EJ, Frearson JA, Woodland A, Blow JJ. The High-Affinity Interaction between ORC and DNA that Is Required for Replication Licensing Is Inhibited by 2-Arylquinolin-4-Amines. Cell Chem Biol. 2017 Aug 17;24(8):981-992.e4. doi: 10.1016/j.chembiol.2017.06.019. Epub 2017 Aug 3. PubMed PMID: 28781123; PubMed Central PMCID: PMC5563080.

15: Sisinni L, Maddalena F, Condelli V, Pannone G, Simeon V, Li Bergolis V, Lopes E, Piscazzi A, Matassa DS, Mazzoccoli C, Nozza F, Lettini G, Amoroso MR, Bufo P, Esposito F, Landriscina M. TRAP1 controls cell cycle G2-M transition through the regulation of CDK1 and MAD2 expression/ubiquitination. J Pathol. 2017 Sep;243(1):123-134. doi: 10.1002/path.4936. Epub 2017 Aug 9. PubMed PMID: 28678347.

16: Cai J, Li B, Zhu Y, Fang X, Zhu M, Wang M, Liu S, Jiang X, Zheng J, Zhang X, Chen P. Prognostic Biomarker Identification Through Integrating the Gene Signatures of Hepatocellular Carcinoma Properties. EBioMedicine. 2017 May;19:18-30. doi: 10.1016/j.ebiom.2017.04.014. Epub 2017 Apr 12. PubMed PMID: 28434945; PubMed Central PMCID: PMC5440601.

17: Müllers E, Silva Cascales H, Burdova K, Macurek L, Lindqvist A. Residual Cdk1/2 activity after DNA damage promotes senescence. Aging Cell. 2017 Jun;16(3):575-584. doi: 10.1111/acel.12588. Epub 2017 Mar 26. PubMed PMID: 28345297; PubMed Central PMCID: PMC5418196.

18: Ma HT, Poon RY. Synchronization of HeLa Cells. Methods Mol Biol. 2017;1524:189-201. PubMed PMID: 27815904.

19: Wang XQ, Lo CM, Chen L, Ngan ES, Xu A, Poon RY. CDK1-PDK1-PI3K/Akt signaling pathway regulates embryonic and induced pluripotency. Cell Death Differ. 2017 Jan;24(1):38-48. doi: 10.1038/cdd.2016.84. Epub 2016 Sep 16. PubMed PMID: 27636107; PubMed Central PMCID: PMC5260505.

20: Yang W, Cho H, Shin HY, Chung JY, Kang ES, Lee EJ, Kim JH. Accumulation of cytoplasmic Cdk1 is associated with cancer growth and survival rate in epithelial ovarian cancer. Oncotarget. 2016 Aug 2;7(31):49481-49497. doi: 10.18632/oncotarget.10373. PubMed PMID: 27385216; PubMed Central PMCID: PMC5226523.